Cas no 1251565-85-1 (5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide)

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- AKOS024530164
- VU0530408-1
- 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
- 1251565-85-1
- F6042-0214
-
- インチ: 1S/C15H12N6OS2/c1-8-13(19-20-21(8)15-16-5-6-23-15)14(22)18-10-3-4-12-11(7-10)17-9(2)24-12/h3-7H,1-2H3,(H,18,22)
- InChIKey: JSDJJALNDHQJDV-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC2C=C(C=CC1=2)NC(C1=C(C)N(C2=NC=CS2)N=N1)=O
計算された属性
- せいみつぶんしりょう: 356.05140137g/mol
- どういたいしつりょう: 356.05140137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 483
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 142Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6042-0214-5μmol |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6042-0214-20μmol |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6042-0214-10mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6042-0214-1mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6042-0214-50mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6042-0214-5mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6042-0214-20mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6042-0214-3mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6042-0214-10μmol |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6042-0214-40mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 40mg |
$140.0 | 2023-09-09 |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
5-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1251565-85-1): An Overview
5-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1251565-85-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazoles and is characterized by its intricate molecular architecture, which includes a 1,3-benzothiazole and a 1,3-thiazole moiety. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.
The synthesis of 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound. For instance, copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions have been widely utilized to form the triazole ring, which is a key structural element of this molecule. This "click chemistry" approach not only simplifies the synthesis but also enhances the overall yield and purity of the final product.
In terms of its biological activity, 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in various preclinical studies. One of the primary areas of interest is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, recent research has explored the antiviral properties of 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide. Studies have shown that it exhibits potent antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism by which this compound exerts its antiviral effects is not yet fully understood but is believed to involve the inhibition of viral replication processes. These findings open up new avenues for the development of antiviral therapies based on this compound.
The pharmacokinetic properties of 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide have also been investigated to assess its suitability for therapeutic use. Preliminary studies indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits good oral bioavailability and a reasonable half-life in vivo, which are important factors for its potential use as an oral medication. However, further research is needed to optimize these properties for clinical applications.
In terms of safety and toxicity profiles, early studies suggest that 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-y l)- ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ lH - - - - - - - - - - - - - - - - - - - - - - - - - - triazole–4–carboxamide is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are essential before it can be advanced to clinical trials. Preclinical toxicity studies in animal models have not revealed any significant adverse effects at relevant dose levels.
The potential applications of 5-methyl-N-(2-methyl–benzothiazo l– yl)–(thiazo l– yl)–tria zole–carboxamide extend beyond its anti-inflammatory and antiviral properties. Ongoing research is exploring its potential as an anticancer agent. Preliminary data suggest that it may have selective cytotoxic effects on certain cancer cell lines while sparing normal cells. The exact mechanism by which it exerts these effects is still under investigation but may involve modulation of signaling pathways involved in cell proliferation and apoptosis.
In conclusion,5-methyl-N-(2-methyl–benzothiazo l– yl)–(thiazo l– yl)–tria zole–carboxamide (CAS No. 1251565–85–00000000000000000000000000000000) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various areas of medicinal chemistry. Continued research into its mechanisms of action and optimization for clinical use will be crucial in realizing its full potential as a novel therapeutic agent.
1251565-85-1 (5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 1391211-17-8(4-(5-Oxomorpholin-3-yl)benzenecarbonitrile)
- 485402-39-9(2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride)
- 306990-95-4(Methanone,1H-benzotriazol-1-yl-1-naphthalenyl-)
- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1804704-18-4(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine)
- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)
- 2168894-56-0(1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-one)
- 2034508-72-8(1-methyl-N-4-(thiophen-2-yl)oxan-4-yl-1H-1,2,3-triazole-4-carboxamide)
- 2320956-48-5(2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)




